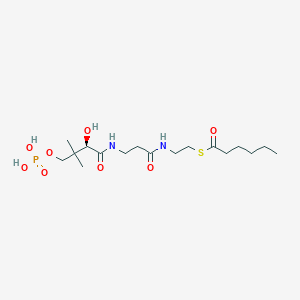

S-hexanoyl-4'-phosphopantetheine

描述

属性

分子式 |

C17H33N2O8PS |

|---|---|

分子量 |

456.5 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] hexanethioate |

InChI |

InChI=1S/C17H33N2O8PS/c1-4-5-6-7-14(21)29-11-10-18-13(20)8-9-19-16(23)15(22)17(2,3)12-27-28(24,25)26/h15,22H,4-12H2,1-3H3,(H,18,20)(H,19,23)(H2,24,25,26)/t15-/m0/s1 |

InChI 键 |

KGMBPSVUBJAAEN-HNNXBMFYSA-N |

手性 SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |

规范 SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of 4 Phosphopantetheine and Its Acylated Derivatives

Precursors and Early Stages of 4'-Phosphopantetheine (B1211885) Biosynthesis

The biosynthesis of 4'-phosphopantetheine is a fundamental metabolic process, initiating with the essential nutrient, pantothenate (Vitamin B5). This pathway is a precursor to the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic reactions. nih.govnih.govresearchgate.net

Role of Pantothenate (Vitamin B5) and Phosphorylation

Pantothenate serves as the foundational molecule for the biosynthesis of 4'-phosphopantetheine and, subsequently, Coenzyme A. researchgate.net The initial and rate-limiting step in this universal pathway is the phosphorylation of pantothenate. researchgate.netsmolecule.com This reaction is catalyzed by the enzyme pantothenate kinase (PanK or CoaA), which utilizes adenosine (B11128) triphosphate (ATP) to phosphorylate pantothenate, yielding 4'-phosphopantothenate. smolecule.comnih.govresearchgate.net In most organisms, this enzymatic step is a crucial point of regulation for the entire CoA biosynthetic pathway, often controlled by feedback inhibition from CoA and its thioesters. researchgate.net

While this pathway is highly conserved, variations exist. For instance, in contrast to the CTP-dependent enzymes found in many bacteria, plant and human synthetases in this pathway are ATP-dependent. nih.govnih.gov Archaea exhibit a novel variation where pantoate, a precursor to pantothenate, is first phosphorylated by pantoate kinase and then condensed with β-alanine, reversing the order seen in bacteria and eukaryotes. nih.gov

Enzymatic Conversion Steps to 4'-Phosphopantetheine

Following the initial phosphorylation of pantothenate, a series of enzymatic reactions leads to the formation of 4'-phosphopantetheine. smolecule.com The process generally involves two key steps:

Cysteine Addition: The 4'-phosphopantothenate molecule undergoes a condensation reaction with a cysteine residue. This step is catalyzed by phosphopantothenoylcysteine synthetase (PPCS or CoaB), which forms 4'-phosphopantothenoylcysteine (PPC). nih.govnih.gov

Decarboxylation: The final step in forming 4'-phosphopantetheine is the decarboxylation of PPC. This reaction is carried out by the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC or CoaC), which removes the carboxyl group from the cysteine moiety. nih.govnih.gov

In many bacteria, the synthetase and decarboxylase activities are combined in a single bifunctional protein. nih.gov Once synthesized, 4'-phosphopantetheine stands at a metabolic crossroads. It can be further converted into Coenzyme A through two additional enzymatic steps catalyzed by 4'-phosphopantetheine adenylyltransferase (PPAT or CoaD) and dephospho-CoA kinase (DPCK or CoaE). nih.govwikipedia.org Alternatively, it serves as the prosthetic group for acyl carrier proteins. smolecule.com

Table 1: Key Enzymes in the Biosynthesis of 4'-Phosphopantetheine

| Enzyme | Abbreviation | Function |

|---|---|---|

| Pantothenate Kinase | PanK, CoaA | Catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. researchgate.netsmolecule.comnih.gov |

| Phosphopantothenoylcysteine Synthetase | PPCS, CoaB | Catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phosphopantothenoylcysteine. nih.govnih.gov |

Post-Translational Modification of Acyl Carrier Proteins (ACPs)

The function of carrier proteins in biosynthetic pathways like fatty acid, polyketide, and non-ribosomal peptide synthesis is dependent on a crucial post-translational modification. This modification involves the attachment of a 4'-phosphopantetheine moiety, converting the inactive protein into its functional form. researchgate.netnih.govpnas.org

Mechanism of Phosphopantetheinylation by 4'-Phosphopantetheinyl Transferases (PPTases)

The covalent attachment of the 4'-phosphopantetheine group is catalyzed by a family of enzymes known as 4'-phosphopantetheinyl transferases (PPTases). researchgate.netnih.govpnas.org These enzymes facilitate the transfer of the 4'-phosphopantetheine moiety from a donor molecule, Coenzyme A (CoA), to a conserved serine residue located within the carrier protein domain. acs.orgnih.govnih.gov

The reaction mechanism, which is dependent on Mg²⁺, involves a nucleophilic attack by the hydroxyl group of the specific serine residue on the β-phosphate of CoA. researchgate.netacs.org This results in the formation of a phosphodiester bond between the carrier protein and the 4'-phosphopantetheine group, releasing 3',5'-adenosine diphosphate (B83284) (ADP) as a byproduct. researchgate.netacs.org The attached flexible arm, approximately 2 nm in length, is essential for the carrier protein's function, allowing it to shuttle covalently bound intermediates between different enzyme active sites within a large synthase complex. wikipedia.org

Conversion of Apo-Carrier Proteins to Holo-Carrier Proteins

Carrier proteins are synthesized as inactive precursors known as apo-carrier proteins. researchgate.netresearchgate.net The post-translational modification catalyzed by PPTases converts these inactive forms into their functionally active holo-carrier proteins. pnas.orgnih.govresearchgate.net

The apo-protein lacks the necessary prosthetic group to carry acyl or peptidyl intermediates. researchgate.net The attachment of the 4'-phosphopantetheine arm provides a terminal thiol group from its cysteamine (B1669678) component. researchgate.net This sulfhydryl group is the site where fatty acid, polyketide, or amino acid building blocks are covalently attached via a high-energy thioester bond. wikipedia.orgresearchgate.net This activation is indispensable for the carrier protein to participate in the sequential condensation reactions that elongate the growing molecular chain. nih.gov

Table 2: Comparison of Apo- and Holo-Carrier Proteins

| Feature | Apo-Carrier Protein | Holo-Carrier Protein |

|---|---|---|

| Activity | Inactive precursor. researchgate.net | Functionally active form. researchgate.net |

| Structure | Lacks the 4'-phosphopantetheine prosthetic group. researchgate.net | Contains a 4'-phosphopantetheine group attached to a conserved serine. researchgate.net |

| Function | Cannot bind or transfer acyl/peptidyl intermediates. | Covalently binds intermediates via a thioester linkage and shuttles them between catalytic sites. wikipedia.orgresearchgate.net |

| Formation | Result of direct gene translation. wikipedia.org | Formed via post-translational modification by PPTases. nih.govpnas.org |

Substrate Specificity of PPTases for Diverse Carrier Proteins (ACPs, PCPs, ArCPs)

PPTases exhibit varying degrees of substrate specificity. nih.govpnas.org They are essential for activating a wide range of carrier proteins that are central to both primary and secondary metabolism. acs.org Depending on the metabolic pathway, these carrier proteins are classified as:

Acyl Carrier Proteins (ACPs): Found in fatty acid synthases (FAS) and polyketide synthases (PKS), they carry acyl groups. acs.orgwikipedia.org

Peptidyl Carrier Proteins (PCPs): Integral to non-ribosomal peptide synthetases (NRPS), they are responsible for carrying amino acid and growing peptide chains. pnas.orgacs.orgwikipedia.org

Aryl Carrier Proteins (ArCPs): Also found in NRPS pathways, these proteins are involved in the transport of aryl-containing intermediates. acs.orgwikipedia.org

Some organisms possess multiple PPTases, each dedicated to specific pathways. For example, some bacteria have a dedicated AcpS-type PPTase for fatty acid synthesis and a broader specificity Sfp-type PPTase for secondary metabolism. nih.gov In contrast, humans appear to utilize a single, highly promiscuous PPTase that is capable of modifying carrier proteins for various pathways, including fatty acid synthesis and mitochondrial functions. nih.gov This broad specificity makes Sfp-type enzymes from organisms like Bacillus subtilis valuable tools for in vitro reconstitution of natural product biosynthetic pathways. nih.gov

Table 3: Types of Carrier Proteins Modified by PPTases

| Carrier Protein Type | Abbreviation | Associated Pathway | Function |

|---|---|---|---|

| Acyl Carrier Protein | ACP | Fatty Acid Synthases (FAS), Polyketide Synthases (PKS) | Tethers and transports acyl intermediates during fatty acid and polyketide biosynthesis. acs.orgwikipedia.org |

| Peptidyl Carrier Protein | PCP | Non-ribosomal Peptide Synthetases (NRPS) | Tethers and transports amino acid and peptide intermediates during non-ribosomal peptide synthesis. acs.orgwikipedia.org |

Acyl Transfer and Formation of S-Hexanoyl-4'-Phosphopantetheine within Carrier Proteins

The formation of this compound is a key step in processes such as fatty acid synthesis. This involves the attachment of a hexanoyl group to the 4'-phosphopantetheine (4'-PP) prosthetic group, which is itself covalently bound to an acyl carrier protein (ACP).

Thioesterification of the 4'-Phosphopantetheine Prosthetic Group

The 4'-phosphopantetheine moiety is attached to a conserved serine residue of an apo-acyl carrier protein through a phosphodiester linkage. wikipedia.org This post-translational modification is catalyzed by 4'-phosphopantetheinyl transferases (PPTases), such as acyl carrier protein synthase (ACPS), and is essential for the ACP to become active. wikipedia.orgacs.org The resulting holo-ACP possesses the flexible 4'-phosphopantetheine arm, which is approximately 2 nm in length. wikipedia.org This arm terminates in a reactive thiol group from a cysteamine residue, which is the site of acyl group attachment via a high-energy thioester bond. wikipedia.orgacs.org This flexible arm allows the tethered acyl chain to access different enzyme active sites within a synthase complex. wikipedia.org

The formation of the thioester bond, or thioesterification, is a critical step. For instance, in fatty acid synthesis, the 4'-phosphopantetheine prosthetic group of ACP is acylated with various fatty acyl groups. nih.gov N-Acetylcysteamine (SNAC) thioesters are often used as synthetic mimics of the natural acylated 4'-phosphopantetheine arm for in vitro studies of enzymes like polyketide synthases and fatty acid synthases. researchgate.netresearchgate.net

Enzymatic Incorporation of Hexanoyl and Other Acyl Chains

The incorporation of a hexanoyl group onto the 4'-phosphopantetheine prosthetic group to form this compound is an enzymatic process. In Escherichia coli, the β-ketoacyl-acyl carrier protein (ACP) synthetase can react with hexanoyl-CoA to form a hexanoyl-enzyme intermediate, which is a thioester. nih.gov This hexanoyl group can then be transferred to ACP to form hexanoyl-ACP. nih.gov While the primary acyl acceptor is ACP, the enzyme can also transfer the hexanoyl group to other mercaptans like coenzyme A (CoA), dithiothreitol, and 2-mercaptoethanol, albeit at a much slower rate. nih.govresearchgate.net

In some organisms, specific enzymes are responsible for transferring particular acyl chains. For example, in the biosynthesis of the anabaenolysins in Anabaena spp., a starter C-domain is proposed to N-acylate an aspartyl-carrier protein thioester. nih.gov Similarly, fatty acyl-AMP ligases (FAALs) activate fatty acids and load them onto pathway-specific ACPs. nih.gov Another class of enzymes, acyl-(lipoyl) transferases, can transfer an octanoyl moiety from octanoyl-ACP to the ketosynthase domain of a polyketide synthase module. nih.gov The accumulation of certain intermediates, like 3-oxoacyl-ACP, can inhibit the condensation reaction and lead to the decarboxylation of malonyl-ACP. science.gov

Cellular Metabolism and Turnover of 4'-Phosphopantetheine Containing Molecules

The cellular pools of molecules containing 4'-phosphopantetheine, including acyl carrier proteins and Coenzyme A, are dynamically regulated through synthesis and degradation to meet the metabolic needs of the cell.

Enzymatic Degradation of Acyl Carrier Proteins and Prosthetic Group Removal

The degradation of acyl carrier proteins and the removal of the 4'-phosphopantetheine prosthetic group are crucial for cellular homeostasis. A manganese-dependent enzymatic activity has been identified that removes the 4'-phosphopantetheine functional group from ACP. science.gov In mammalian cells, the degradation of CoA, a precursor for the 4'-phosphopantetheine group, occurs through distinct intracellular and extracellular pathways involving specific hydrolases. nih.gov Intracellularly, Nudix hydrolases, found in mitochondria and peroxisomes, are active against CoA and a subset of acyl-CoAs. nih.gov Extracellularly, pantetheinase enzymes hydrolyze pantetheine (B1680023) into cysteamine and pantothenate, with the latter being taken up by cells for de novo CoA synthesis. nih.gov

Regulation of Intracellular Pool Sizes of CoA and Acyl Carrier Proteins

The intracellular concentrations of CoA and acyl carrier proteins are tightly regulated to adapt to changing metabolic states. nih.gov Total intracellular CoA levels, which include free CoA and acyl-CoAs, are adjusted in response to nutritional cues. nih.gov For instance, during fasting, mechanisms are engaged to channel acetyl-CoA into the mitochondria. nih.gov This regulation occurs at multiple levels, including as substrates, allosteric modulators, and through post-translational modifications. nih.gov The synthesis and degradation pathways for CoA appear to be coordinately and oppositely regulated by the nutritional state of the organism. nih.gov For example, Nrf2, a key regulator of cellular redox homeostasis, plays a role by influencing the expression of enzymes involved in the synthesis of glutathione, which indirectly impacts the oxidative stress environment that can affect CoA and ACP stability. mdpi.com

Enzymatic Roles and Mechanistic Contributions of S Hexanoyl 4 Phosphopantetheine

Fundamental Role as a "Swinging Arm" in Multi-Enzyme Complexes

The 4'-phosphopantetheine (B1211885) portion of the molecule acts as a long, flexible "swinging arm" that is crucial for the function of multi-enzyme complexes like fatty acid synthases (FAS) and polyketide synthases (PKS). wikipedia.orgnih.gov This prosthetic group is post-translationally attached to a conserved serine residue of an acyl carrier protein (ACP) or a similar carrier domain. wikipedia.orgnih.govnih.gov The length and flexibility of this arm, which is approximately 2 nm long, are key to its function. wikipedia.org

Role of the High-Energy Thioester Bond in Acyl Group Activation

The hexanoyl group is attached to the 4'-phosphopantetheine arm via a high-energy thioester bond. wikipedia.orgnih.gov This bond is crucial for activating the acyl group, making it more susceptible to nucleophilic attack during chain elongation reactions. nih.govportlandpress.com The energy stored in the thioester bond is comparable to that of the phosphoanhydride bonds in ATP, making it a significant contributor to the thermodynamics of fatty acid synthesis. The cleavage of this bond provides the driving force for the condensation reactions that lengthen the fatty acid chain. nih.gov

Involvement in Fatty Acid Synthesis (FAS) Pathways

In fatty acid synthesis, S-hexanoyl-4'-phosphopantetheine, more commonly referred to as hexanoyl-ACP in this context, is a key player. The entire process of fatty acid elongation revolves around the covalent attachment of growing acyl chains to the phosphopantetheine arm of the acyl carrier protein (ACP). portlandpress.com

Carrier of Intermediates During Acyl Chain Elongation

Hexanoyl-ACP serves as a carrier for the growing fatty acid chain. nih.govportlandpress.comnih.gov It delivers the hexanoyl group to the various enzymatic domains of the fatty acid synthase complex for successive rounds of elongation. Each cycle of elongation involves a series of reactions—condensation, reduction, dehydration, and another reduction—all while the acyl chain remains tethered to the ACP. portlandpress.com This ensures the orderly addition of two-carbon units, derived from malonyl-ACP, to the growing chain.

Interactions with Key FAS Enzymes, e.g., Beta-Ketoacyl-ACP Synthases (FabF) and Dehydratases

The hexanoyl-ACP intermediate interacts sequentially with several key enzymes of the FAS pathway. A critical interaction occurs with beta-ketoacyl-ACP synthases, such as FabF. nih.gov In this step, the hexanoyl group is transferred from the ACP to a cysteine residue in the active site of the synthase. Subsequently, the synthase catalyzes the condensation of the enzyme-bound hexanoyl group with a malonyl-ACP, resulting in the formation of a β-ketooctanoyl-ACP. nih.gov The hexanoyl-ACP must also interact with dehydratase enzymes, which are responsible for removing a water molecule from the β-hydroxyacyl-ACP intermediate in a later step of the elongation cycle. Studies have shown that the conformation of the phosphopantetheine arm and the attached acyl chain can change upon interaction with these partner enzymes. nih.govnih.gov

Specific Significance of Hexanoyl-ACP as a Biosynthetic Intermediate

Hexanoyl-ACP is a significant intermediate in fatty acid biosynthesis. Research on spinach extracts has indicated that hexanoyl-ACP is a more effective primer for fatty acid synthesis than acetyl-ACP, suggesting its importance in the elongation process. nih.gov In some organisms, the length of the acyl chain attached to the ACP can influence its interaction with the protein surface. For instance, studies on an ACP from a polyketide synthase revealed that while shorter acyl chains (C3 and C4) allow the phosphopantetheine arm to swing freely, longer chains like hexanoyl and octanoyl interact with the surface of the ACP domain, potentially influencing how the substrate is presented to partner enzymes. nih.gov

Role in Polyketide Synthesis (PKS) Pathways

This compound is a key player in the biosynthesis of polyketides, a large family of structurally diverse secondary metabolites with a wide range of biological activities, including antibiotic and anticancer properties. nih.gov Its function is intrinsically linked to the Acyl Carrier Protein (ACP), a central component of Polyketide Synthases (PKSs).

Acyl Carrier Function in Polyketide Assembly

The core of polyketide assembly lies in the function of the Acyl Carrier Protein (ACP), a small, acidic protein that must be converted from its inactive apo-form to its active holo-form to function. This activation is a post-translational modification catalyzed by a phosphopantetheinyl transferase (PPTase). nih.govnih.gov The PPTase transfers the 4'-phosphopantetheine (Ppant) moiety from Coenzyme A (CoA) to a conserved serine residue on the ACP. nih.govnih.gov This attached Ppant arm, which is approximately 18-20 Å long, acts as a swinging arm to carry the growing polyketide chain. nih.govwikipedia.org

The terminal thiol group of the Ppant arm is where the biosynthetic journey begins. In the context of this compound, a hexanoyl group (a six-carbon acyl chain) is loaded onto this thiol, forming a thioester bond. This hexanoyl group can serve as the "starter unit" for the polyketide chain. The now-acylated ACP, specifically hexanoyl-ACP, then shuttles this starter unit and all subsequent intermediates to the various catalytic domains of the PKS for elongation and modification reactions. nih.govresearchgate.net For instance, in the biosynthesis of the aflatoxin precursor norsolorinic acid, a dedicated fatty acid synthase synthesizes a hexanoyl starter unit that is transferred to the PKS's ACP. nih.gov The flexibility of the Ppant arm is crucial for allowing the tethered intermediates to access spatially distinct enzyme active sites within the PKS complex. wikipedia.org

| Feature | Description | Reference(s) |

| Prosthetic Group | 4'-phosphopantetheine (Ppant) | nih.govwikipedia.orgnih.gov |

| Activation Enzyme | Phosphopantetheinyl Transferase (PPTase) | nih.govnih.gov |

| Attachment Site | Conserved serine residue on the Acyl Carrier Protein (ACP) | wikipedia.orgebi.ac.uk |

| Tethered Group | Hexanoyl group (forms this compound) | nih.govebi.ac.uk |

| Function | Shuttles starter units and polyketide intermediates between PKS catalytic sites | nih.govresearchgate.net |

| Arm Length | Approximately 18-20 Å | nih.govwikipedia.org |

Mechanistic Aspects in Type I and Type II Polyketide Synthases

The mechanistic role of the acylated Ppant arm differs slightly between the major classes of PKSs, primarily in their structural organization. nih.gov

Type I PKSs are large, multifunctional proteins organized into modules. Each module is responsible for one cycle of polyketide chain elongation and contains several catalytic domains, including an ACP. youtube.com In this architecture, the this compound arm, tethered to an ACP domain, transfers the hexanoyl starter unit and subsequent elongated chains between adjacent catalytic domains within the same polypeptide or a tightly associated complex. nih.govresearchgate.net The modular arrangement dictates the sequence of enzymatic reactions.

Type II PKSs consist of a complex of discrete, monofunctional enzymes. nih.govyoutube.com Here, the ACP is a standalone protein that acts as a central hub, physically shuttling the growing polyketide chain between the different enzymes (e.g., ketosynthase, ketoreductase, cyclase) in the complex. nih.govresearchgate.net The process begins when the holo-ACP is acylated, for example with a hexanoyl group, to form hexanoyl-ACP. This hexanoyl-ACP then interacts with the ketosynthase-chain length factor (KS-CLF) complex to initiate polyketide chain elongation. nih.gov The ACP must sequentially visit each enzyme in the pathway to build the final polyketide product. nih.gov

Function in Nonribosomal Peptide Synthesis (NRPS) Pathways

In the biosynthesis of nonribosomal peptides, another class of important natural products, the 4'-phosphopantetheine cofactor plays a role analogous to its function in PKS pathways. nih.govnih.gov In these systems, the carrier protein is known as a Peptidyl Carrier Protein (PCP), but it is structurally and functionally homologous to the ACP. nih.govebi.ac.uk

Like the ACP, the PCP must be converted from an inactive apo-protein to an active holo-protein by the attachment of a 4'-phosphopantetheine arm via a PPTase. nih.gov The terminal thiol of this arm forms a thioester bond with the carboxyl group of an activated amino acid, which is loaded by an adenylation (A) domain. nih.gov The Ppant arm then swings the tethered aminoacyl or peptidyl intermediate to other catalytic domains, most notably the condensation (C) domain, which catalyzes peptide bond formation. nih.gov

While the prosthetic group is identical, the group it carries in NRPS is typically an amino acid rather than an acyl chain like hexanoate. However, some hybrid PKS-NRPS pathways exist where fatty acyl groups, potentially including hexanoyl groups, are incorporated into the final peptide-polyketide product. In such cases, an S-acyl-4'-phosphopantetheine intermediate is essential for bridging the two synthetic machineries.

| System | Carrier Protein | Prosthetic Group | Typical Substrate | Key Function |

| PKS | Acyl Carrier Protein (ACP) | 4'-Phosphopantetheine | Acyl groups (e.g., Hexanoyl) | Shuttles growing polyketide chain |

| NRPS | Peptidyl Carrier Protein (PCP) | 4'-Phosphopantetheine | Amino acids | Shuttles growing peptide chain |

Other Specialized Biosynthetic Roles

The function of acylated 4'-phosphopantetheine extends beyond secondary metabolism into the biosynthesis of other essential cellular molecules.

Participation in Lipoic Acid Biogenesis

Lipoic acid is a vital cofactor for several key multienzyme complexes involved in central metabolism, such as 2-oxoacid dehydrogenases. nih.gov Its biosynthesis is unique in that the cofactor is assembled directly onto its target proteins rather than being synthesized freely and then attached. nih.gov The process begins with an intermediate from the fatty acid synthesis (FAS) pathway. In Escherichia coli, this intermediate is an octanoyl group attached to an ACP (octanoyl-ACP). While this involves an eight-carbon chain rather than a six-carbon one, the underlying principle is identical: an S-acyl-4'-phosphopantetheine moiety on an ACP serves as the substrate for downstream enzymes that catalyze the insertion of sulfur atoms to form the lipoyl group. nih.gov Therefore, an acylated carrier protein, mechanistically similar to this compound, is the foundational substrate for lipoic acid synthesis.

Role in Lipopolysaccharide (LPS) Biosynthesis

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, crucial for their structural integrity and interaction with the environment. nih.gov The biosynthesis of the lipid A component of LPS requires the transfer of multiple fatty acyl chains. This process also utilizes a specialized ACP. Genetic evidence from organisms like Geobacter metallireducens shows that the gene for a specific ACP is located within a gene cluster dedicated to LPS biosynthesis. nih.gov This ACP, once converted to its holo-form by the attachment of the 4'-phosphopantetheine arm, functions to carry and deliver the necessary fatty acyl chains (which can include various chain lengths) for their sequential attachment during the assembly of lipid A. nih.gov An this compound intermediate would represent one such potential acyl donor in the complex pathway of LPS construction.

Structural Biology and Conformational Dynamics of S Hexanoyl 4 Phosphopantetheine Within Acyl Carrier Proteins

Overall Structure of Acyl Carrier Proteins and the Embedded Phosphopantetheine Moiety

Acyl carrier proteins are small, acidic proteins characterized by a conserved three-dimensional structure. wikipedia.org This structural framework provides the scaffold for the attachment and presentation of the 4'-phosphopantetheine (B1211885) prosthetic group, which in its acylated form, such as S-hexanoyl-4'-phosphopantetheine, carries the elongating fatty acid chain. wikipedia.orgnih.gov

Covalent Linkage to Conserved Serine Residues (e.g., Ser-36, Ser-112)

The 4'-phosphopantetheine moiety is attached to the ACP via a post-translational modification. wikipedia.orgwikipedia.org This process is catalyzed by a holo-acyl carrier protein synthase (ACPS), which transfers the 4'-phosphopantetheine group from coenzyme A to a highly conserved serine residue within the ACP. wikipedia.orgwikipedia.org This serine is typically located within a conserved DSL motif. nih.govebi.ac.uk For instance, in Escherichia coli ACP, this crucial serine is at position 36, while in human mitochondrial ACP (ACPM), it is at position 112. marquette.edunih.govnih.gov This covalent attachment is a phosphodiester bond, linking the phosphate (B84403) of the prosthetic group to the hydroxyl group of the serine residue. wikipedia.orgnih.gov The terminal thiol group of the phosphopantetheine arm is then free to form a thioester bond with the growing acyl chain, such as a hexanoyl group. wikipedia.org

| Attribute | Description |

| Core Structure | Four alpha-helix bundle |

| Phosphopantetheine Attachment Site | N-terminus of helix α2 |

| Covalent Linkage | Phosphodiester bond |

| Conserved Residue | Serine (e.g., Ser-36 in E. coli ACP, Ser-112 in human ACPM) |

| Enzyme for Attachment | Holo-acyl carrier protein synthase (ACPS) |

Conformational Flexibility and Dynamics of the 4'-Phosphopantetheine Arm

The function of the 4'-phosphopantetheine arm as a "swinging arm" necessitates a high degree of conformational flexibility. acs.orgwikipedia.orgebi.ac.uk This dynamic nature allows the attached acyl chain to be presented to the spatially distinct active sites of the various enzymes involved in fatty acid synthesis. wikipedia.org

Investigations of Prosthetic Group Mobility through NMR and Related Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for probing the mobility of the phosphopantetheine prosthetic group. nih.govnih.gov Studies have revealed that the α1α2 loop region of ACP, near the prosthetic group attachment site, exhibits significant flexibility. marquette.edunih.gov This inherent mobility is thought to be essential for the structural rearrangements that occur when the acyl chain binds to the prosthetic group. marquette.edu Vibrational spectroscopy, utilizing a thiocyanate (B1210189) probe installed on the terminal thiol of the phosphopantetheine arm, has also been employed to report on the local environment and dynamics of the arm. acs.orgnih.gov These techniques have confirmed that the phosphopantetheine arm can be solvent-exposed, allowing it to interact with partner enzymes. acs.org

Influence of Acyl Chain Length (e.g., Hexanoyl, Octanoyl) on ACP Conformational States

| Acyl Chain Length | Conformational State |

| Short (e.g., Hexanoyl) | Resides in a primary hydrophobic subpocket |

| Medium (e.g., Octanoyl) | Can extend into a second subpocket, inducing conformational changes |

| Long | Causes substantial conformational changes, potentially involving loop regions |

Molecular Recognition and Protein-Protein Interactions Involving Acyl-ACPs

The ability of acyl-ACPs to specifically interact with a suite of partner enzymes is fundamental to fatty acid biosynthesis. acs.org These transient interactions are governed by molecular recognition events that are influenced by the conformation of the acyl-ACP. The 4'-phosphopantetheine cofactor plays a crucial role in many of these interactions. nih.govnih.gov For example, in human mitochondria, the interaction of ACPM with other proteins is dependent on the presence of the 4'-phosphopantetheine group. nih.govnih.gov The conformation of the acyl-ACP can directly influence the chain length selectivity of enzymes like thioesterases. nih.gov The intricate network of interactions ensures the efficient and ordered transfer of the growing acyl chain, a process that is essential for cellular metabolism.

Detailed Analysis of Binding Interfaces between Acyl-ACPs and Partner Enzymes

The binding interface between an acyl-ACP, such as hexanoyl-ACP, and its partner enzymes is a transient and highly specific interaction crucial for the transfer of the acyl intermediate. These interfaces are not static; they are dynamically formed and modulated by the conformation of both the ACP and its covalently attached cargo.

Most enzymes that interact with ACPs recognize a conserved region on the ACP surface, primarily involving helix α2, often referred to as the "recognition helix". nih.gov This interaction surface is electrostatically driven, with a patch of acidic residues on the ACP complementing a basic patch on the partner enzyme. However, the identity of the acyl chain attached to the Ppant arm introduces a layer of specificity and allosteric control over these interactions. nih.gov

Structural studies have revealed that the Ppant arm itself, along with the attached acyl chain, can be a direct part of the binding interface. In human mitochondrial ACP (ACPM), the 4'-Ppant cofactor is crucial for the majority of its interactions with mitochondrial protein complexes, including those involved in iron-sulfur cluster biosynthesis and respiratory functions. nih.gov The interaction of ACPM with LYRM (Leucine-Tyrosine-Arginine Motif) proteins, for example, is dependent on the presence of the acyl chain attached to the Ppant arm. nih.gov

Key residues on the ACP surface are responsible for mediating the contact with partner enzymes. In E. coli ACP (AcpP), molecular dynamics simulations have identified specific residues whose distances to the Ppant arm and the acyl chain change depending on the length of the sequestered acyl group. nih.gov These subtle structural changes on the ACP's exterior surface are recognized by partner enzymes, influencing binding affinity and specificity. nih.gov For instance, consistent hydrogen bonds are formed between the Ppant linker and residues lining the entrance to the hydrophobic cavity, such as Thr-39 and Glu-60 in E. coli ACP, which can influence the orientation of the arm for enzyme presentation. researchgate.net

The following table summarizes key interacting components at the acyl-ACP-enzyme interface:

| Interacting Component | Role in Binding | Supporting Evidence |

| ACP Helix α2 ("Recognition Helix") | Primary recognition site for many partner enzymes. nih.gov | Conserved interaction domain across various ACP-dependent pathways. nih.gov |

| Acidic Surface Patch on ACP | Complements basic patches on partner enzymes, facilitating electrostatic interactions. | A common feature in ACP structures facilitating protein-protein interactions. |

| 4'-Phosphopantetheine (Ppant) Arm | Can directly participate in the binding interface and is essential for many interactions. nih.govwikipedia.org | Deletion or mutation of the Ppant attachment site abrogates binding to partner enzymes. nih.gov |

| Acyl Chain (e.g., Hexanoyl) | Modulates ACP conformation, influencing binding specificity and allosteric regulation. nih.govnih.gov | The identity of the acyl chain affects the structural changes on the ACP exterior, which are recognized by enzymes. nih.gov |

| ACP Residues (e.g., Thr-39, Glu-60) | Form specific hydrogen bonds with the Ppant arm, orienting it for interaction. researchgate.net | Molecular dynamics simulations show consistent hydrogen bonding patterns. researchgate.net |

Mechanisms of Acyl Chain Sequestration and Release within the ACP Hydrophobic Cavity

Acyl carrier proteins possess a central, hydrophobic cavity formed by a four-helix bundle structure. plos.orgebi.ac.uk This cavity serves to sequester the growing acyl chain, protecting it from the aqueous solvent and preventing unwanted side reactions. nih.gov The process of the acyl chain entering and exiting this cavity is a dynamic event known as "chain flipping" or "chain sequestration". nih.govnih.gov

The flexible, ~18 Å long 4'-phosphopantetheine arm acts as a swinging arm, enabling the covalently attached acyl group to move between the sheltered hydrophobic core and the active sites of partner enzymes. nih.govwikipedia.orgnih.gov For a hexanoyl group, which is a medium-length fatty acyl chain, it can be comfortably accommodated within the ACP's hydrophobic pocket. researchgate.netresearchgate.net

Sequestration Mechanism: Upon acylation, the hexanoyl chain, attached to the terminal thiol of the Ppant arm, finds the entrance to the hydrophobic cavity. This opening is typically located at the N-terminus of helix II, near helix III and loop I. researchgate.netplos.org Once the entrance is found, the acyl chain moves rapidly inside. researchgate.net The sequestration is not a simple insertion but involves conformational adjustments of the ACP's helical bundle. To accommodate the acyl chain, helices I and III, along with the N-terminus of helix II, may move outwards, effectively expanding the cavity. researchgate.net Studies on E. coli FAS ACP have shown that different acyl chain lengths are sequestered with varying efficiency, with octanoyl chains being ideal for complete sequestration, while hexanoyl chains are also effectively sequestered. researchgate.netnih.gov

Release Mechanism: The release of the acyl chain from the hydrophobic cavity is a crucial step for its delivery to the active site of a partner enzyme. This process is not stochastic but is believed to be triggered by the binding of the acyl-ACP to the enzyme. nih.gov The interaction with the partner enzyme induces a large conformational change in the ACP, causing the "chain flipping" event where the Ppant arm and its acyl cargo are translocated from the hydrophobic pocket into the enzyme's active site. nih.gov The Ppant arm itself remains highly dynamic; even when the acyl chain is buried, the prosthetic linker is actively involved in hydrogen bonding with water molecules or protein residues at the cavity entrance, keeping it primed for interaction and release. researchgate.net

The table below outlines the key stages of acyl chain sequestration and release:

| Stage | Description | Key Structural Features |

| Acylation | The hexanoyl group is transferred to the terminal thiol of the Ppant arm attached to a conserved serine residue of the apo-ACP. nih.govebi.ac.uk | Covalent thioester bond formation. wikipedia.org |

| Sequestration | The hexanoyl-Ppant arm enters a hydrophobic cavity within the ACP's four-helix bundle. researchgate.netnih.gov The acyl chain is shielded from the solvent. | The entrance is formed by helices II, III, and loop I. plos.org The cavity may expand to accommodate the chain. researchgate.net |

| Transport | The hexanoyl-ACP diffuses and interacts with a specific partner enzyme. | The ACP presents its "recognition helix" and other surface features. nih.govnih.gov |

| Release ("Chain Flipping") | Binding to the partner enzyme triggers a conformational change, expelling the hexanoyl-Ppant arm from the cavity into the enzyme's active site. nih.gov | This is a regulated process, not random, and is dependent on the protein-protein interaction. nih.gov |

Role of Acylation in Modulating Allosteric Regulation and Conformational Changes for Enzyme Interactions

The acylation of ACP with a hexanoyl group does more than simply add a substrate to be carried; it acts as an allosteric effector, modulating the structure and dynamics of the ACP to regulate its interactions with partner enzymes. nih.gov This provides a sophisticated mechanism for communication and control within biosynthetic pathways, ensuring that the correct intermediate is delivered to the appropriate enzyme at the right time. nih.gov

The sequestration of the hexanoyl chain within the ACP's hydrophobic core induces subtle but significant conformational changes that propagate to the protein's exterior surface. nih.gov These changes alter the presentation of the binding interfaces, particularly the recognition helix (helix α2) and adjacent loops. nih.govnih.gov Essentially, the ACP can "sense" the identity of its tethered acyl chain and communicate this information to potential enzyme partners through these structural alterations. nih.gov

For example, studies have shown that the widening of helices II and III and changes in loop III are correlated with the length of the sequestered acyl chain. nih.gov An enzyme specific for a hexanoyl-ACP would recognize the specific conformational signature presented by the ACP when it carries a six-carbon chain, leading to a productive binding event. This substrate-specific recognition is a key element of allosteric regulation in ACP-dependent pathways. nih.gov

This allosteric communication ensures the fidelity and efficiency of the metabolic pathway. It prevents an ACP carrying an incorrect or incomplete acyl chain from interacting with an enzyme that acts later in the pathway. The conformational state of the hexanoyl-ACP, therefore, serves as a checkpoint, gating the subsequent enzymatic step. The binding event and the subsequent "chain flip" are regulated processes, directly linking the state of acylation to the catalytic cycle. nih.gov

| Regulatory Mechanism | Effect of Hexanoyl-Acylation | Consequence for Enzyme Interaction |

| Allosteric Modulation | Sequestration of the hexanoyl chain induces specific conformational changes on the ACP's exterior surface. nih.gov | Partner enzymes recognize this specific conformation, leading to selective binding and enhanced specificity. nih.gov |

| Conformational Gating | The structure of hexanoyl-ACP is distinct from that of apo-ACP, holo-ACP, or ACPs with different acyl chain lengths. nih.govresearchgate.net | Only the correctly acylated ACP is competent for binding and substrate transfer, preventing futile or incorrect enzymatic reactions. |

| Triggering Substrate Delivery | The binding to a partner enzyme is the trigger for the conformational change that releases the sequestered hexanoyl chain. nih.gov | Ensures that the reactive acyl chain is only exposed within the protected environment of the enzyme's active site. |

Regulation and Interplay with Broader Cellular Metabolic Networks

Biochemical Regulation of 4'-Phosphopantetheine (B1211885) and Acyl-ACP Levels

The cellular concentrations of 4'-phosphopantetheine and its acylated forms, primarily as part of the acyl carrier protein (ACP), are tightly controlled through enzymatic checkpoints and the influence of major metabolic pools.

Enzymatic Control Points (e.g., Pantothenate Kinase, Phosphopantetheine Adenylyltransferase)

The biosynthesis of 4'-phosphopantetheine is regulated at several key enzymatic steps. Pantothenate kinase, which catalyzes the initial phosphorylation of pantothenic acid (vitamin B5), is a primary regulatory point in the coenzyme A (CoA) biosynthetic pathway. smolecule.comnih.govevitachem.com This enzyme's activity is often subject to feedback inhibition by CoA and its derivatives, thereby controlling the entry of pantothenate into the pathway that ultimately produces 4'-phosphopantetheine. nih.gov

The transfer of the 4'-phosphopantetheine moiety from CoA to an apo-acyl carrier protein (ACP) to form holo-ACP is catalyzed by holo-acyl carrier protein synthase (ACPS), a type of 4'-phosphopantetheinyl transferase. wikipedia.org This post-translational modification is essential for the function of ACP in fatty acid synthesis and other pathways.

The table below summarizes the key enzymes involved in the regulation of 4'-phosphopantetheine levels.

| Enzyme | Function | Regulatory Role |

| Pantothenate Kinase | Phosphorylates pantothenate to 4'-phosphopantothenate. smolecule.com | Primary control point in CoA biosynthesis, often feedback-inhibited by CoA and its derivatives. smolecule.comnih.gov |

| Phosphopantetheine Adenylyltransferase | Converts 4'-phosphopantetheine to dephospho-CoA. nih.gov | Influences the flux of 4'-phosphopantetheine into the CoA biosynthetic pathway. nih.govanu.edu.au |

| Holo-Acyl Carrier Protein Synthase (ACPS) | Transfers the 4'-phosphopantetheine group from CoA to apo-ACP. wikipedia.org | Activates ACP, making the 4'-phosphopantetheine moiety available for acyl chain binding. |

Metabolic Influence of Coenzyme A and Acetyl-CoA Pools

The cellular pools of coenzyme A (CoA) and acetyl-CoA exert a significant influence on the levels of 4'-phosphopantetheine and acyl-ACPs. CoA is the donor of the 4'-phosphopantetheine prosthetic group for the activation of ACP. nih.gov Therefore, the availability of CoA directly impacts the formation of holo-ACP. Conversely, under conditions of decreased CoA levels, a decrease in 4'-phosphopantetheinylation has been observed. nih.gov

The turnover rate of the 4'-phosphopantetheine prosthetic group of ACP has been found to be dependent on the intracellular concentration of CoA. researchgate.net At low CoA levels, the turnover is significantly faster, suggesting a potential link between ACP prosthetic group metabolism and CoA metabolism itself. researchgate.net

Interconnections with Coenzyme A Homeostasis and Related Pathways

The metabolism of 4'-phosphopantetheine is inextricably linked to the homeostasis of coenzyme A. 4'-phosphopantetheine is a key intermediate in the biosynthesis of CoA from pantothenate. smolecule.comevitachem.comnih.gov The synthesis of CoA is a five-step universal pathway in both prokaryotes and eukaryotes. researchgate.net In mammals, the final two steps are catalyzed by a bifunctional enzyme, CoA synthase, which has both 4'-phosphopantetheine adenylyltransferase and dephospho-CoA kinase activities. nih.gov

Recent research has revealed that eukaryotic cells can also utilize extracellular CoA by first hydrolyzing it to 4'-phosphopantetheine, which can then be transported into the cell and converted back to CoA. sigmaaldrich.com This highlights the central role of 4'-phosphopantetheine as a stable, transportable precursor for intracellular CoA synthesis. sigmaaldrich.com

Perturbations in the CoA biosynthetic pathway, such as those caused by mutations in the PANK2 gene leading to Pantothenate Kinase-Associated Neurodegeneration (PKAN), result in altered levels of CoA and its intermediates, including 4'-phosphopantetheine. nih.govnih.govnih.gov In a mouse model of PKAN, administration of 4'-phosphopantetheine was shown to correct the defects in CoA metabolism. nih.govnih.gov

Linkages to Mitochondrial Function (e.g., Oxidative Phosphorylation, Iron-Sulfur Cluster Biogenesis)

The 4'-phosphopantetheine moiety, as part of the mitochondrial acyl carrier protein (mtACP), plays a crucial role in several key mitochondrial functions. nih.govnih.gov The phosphopantetheinylation of mtACP is essential for its role in mitochondrial fatty acid synthesis (mtFAS), a pathway that provides precursors for vital processes. nih.govbiorxiv.org

One of the critical functions linked to mtACP is the assembly and stability of the electron transport chain complexes, particularly Complex I, which is a key component of oxidative phosphorylation. nih.govnih.govrug.nl The mitochondrial acyl carrier protein is, in fact, the NDUFAB1 subunit of Complex I. rug.nl Impaired phosphopantetheinylation of mtACP can lead to diminished Complex I activity and, consequently, reduced oxidative phosphorylation. nih.govnih.gov

Furthermore, mtACP is integral to the biogenesis of iron-sulfur (Fe-S) clusters. nih.govnih.gov These clusters are essential cofactors for a wide range of proteins, including those involved in the electron transport chain and other metabolic pathways. researchgate.net The interaction of acylated mtACP with specific proteins is necessary for the proper assembly of Fe-S clusters. nih.gov Therefore, a deficiency in the 4'-phosphopantetheinylation of mtACP can lead to impaired Fe-S cluster biogenesis, resulting in widespread mitochondrial dysfunction. nih.govnih.gov

The table below details the key mitochondrial functions linked to the 4'-phosphopantetheinylated mitochondrial acyl carrier protein.

| Mitochondrial Function | Role of 4'-Phosphopantetheinylated mtACP |

| Mitochondrial Fatty Acid Synthesis (mtFAS) | Serves as the carrier of growing acyl chains. nih.gov |

| Oxidative Phosphorylation | Essential for the assembly and stability of respiratory chain complexes, particularly Complex I. nih.govnih.govnih.gov |

| Iron-Sulfur (Fe-S) Cluster Biogenesis | Acylated mtACP is required for the assembly of Fe-S clusters. nih.govnih.gov |

Biochemical Manifestations of Metabolic Perturbations Affecting 4'-Phosphopantetheine Pathways

Disruptions in the metabolic pathways involving 4'-phosphopantetheine can lead to a cascade of biochemical consequences. A primary example is the genetic disorder Pantothenate Kinase-Associated Neurodegeneration (PKAN), caused by mutations in the PANK2 gene. nih.govnih.govnih.gov This leads to a deficiency in pantothenate kinase 2, the enzyme that catalyzes the first step in a specific branch of CoA biosynthesis. nih.gov

The biochemical manifestations of this perturbation include:

Reduced Coenzyme A Levels: The primary defect leads to a decrease in the cellular pool of CoA. nih.gov

Impaired Mitochondrial Function: The lack of sufficient 4'-phosphopantetheine for the modification of mtACP results in decreased activity of Complex I of the electron transport chain and impaired oxidative phosphorylation. nih.govnih.gov

Defective Iron-Sulfur Cluster Biogenesis: The disruption of mtACP function leads to faulty Fe-S cluster assembly, affecting the activity of numerous Fe-S-dependent enzymes. nih.govnih.gov

Altered Iron Homeostasis: Impaired Fe-S cluster biogenesis can lead to iron dyshomeostasis within the cell. nih.gov

Dopamine (B1211576) Metabolism Defects: In the context of PKAN, which affects the brain, perturbations in dopamine metabolism have also been observed. nih.gov

Studies on a mouse model of PKAN have shown that providing 4'-phosphopantetheine can rescue these biochemical defects, highlighting its critical role in mitigating the consequences of impaired CoA synthesis. nih.govnih.gov This demonstrates the profound impact that the availability of 4'-phosphopantetheine has on cellular health and function.

Research Implications and Future Directions

Elucidating Fundamental Biosynthetic Mechanisms and Their Programming

The formation of S-acyl-4'-phosphopantetheine is a pivotal step in numerous biosynthetic pathways. The process begins with the post-translational modification of an apo-carrier protein. An enzyme known as a 4'-phosphopantetheinyl transferase (PPTase) catalyzes the transfer of the 4'-PP group from coenzyme A (CoA) to a conserved serine residue on the apo-ACP or apo-PCP. nih.govnih.gov This covalent attachment converts the inactive apo-protein into its active holo-form. nih.gov

Once the holo-carrier protein is formed, the terminal thiol group of the 4'-PP arm is acylated with a specific starter unit, such as a hexanoyl group from hexanoyl-CoA, to form S-hexanoyl-4'-phosphopantetheine attached to the ACP. This acylated ACP then serves as the substrate for subsequent elongation and modification steps within large enzymatic complexes like fatty acid synthases (FAS) and polyketide synthaces (PKS).

The "programming" of these biosynthetic pathways is dictated by the specificity of the various enzymes involved, including the acyltransferases that select the starter unit (e.g., hexanoyl-CoA) and the subsequent enzymes that act upon the growing acyl chain. Understanding how these enzymes recognize and process the this compound intermediate is fundamental to deciphering the logic of these complex molecular assembly lines. Future research will likely focus on the intricate protein-protein interactions and conformational changes that guide the this compound arm from one active site to the next within the synthase machinery.

Understanding Substrate Specificity and Molecular Recognition in Complex Systems

The ability of enzymes to distinguish between various acyl groups is a cornerstone of metabolic regulation and diversity. The study of enzymes that interact with this compound provides a clear window into the principles of substrate specificity and molecular recognition.

A prime example is the β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step in fatty acid biosynthesis. nih.gov While the FabH enzyme in Escherichia coli shows a strong preference for acetyl-CoA, the FabH from the pathogenic bacterium Staphylococcus aureus exhibits a different substrate specificity. Kinetic studies have shown that S. aureus FabH can efficiently utilize larger acyl-CoA primers, with a notable activity for hexanoyl-CoA. nih.gov

Structural biology has provided a basis for this difference. The crystal structure of S. aureus FabH reveals a significantly larger primer-binding pocket compared to its E. coli counterpart. nih.gov This expanded pocket can accommodate the bulkier hexanoyl group, explaining its broader substrate specificity. This structural difference is a key determinant in the type of fatty acids a bacterium produces. nih.gov

Beyond the substrate-binding pocket, recognition also occurs between the enzymes and the carrier protein itself. For instance, mutational analysis of the Sfp-type PPTase has identified a specific loop region responsible for binding the peptidyl carrier protein (PCP), ensuring the correct transfer of the 4'-PP group. nih.gov Understanding this dual recognition—of both the acyl group and the carrier protein—is crucial for predicting and engineering metabolic pathways.

Exploring Novel Biological Functions and Intermolecular Interactions of Acyl-ACPs

The role of the acyl-4'-phosphopantetheine moiety extends beyond being a simple carrier of building blocks. The acyl chain itself, including the hexanoyl group, can mediate critical intermolecular interactions and participate in regulatory networks.

In mitochondria, the acyl carrier protein (ACPM) is involved in mitochondrial fatty acid synthesis (mtFAS) and the biogenesis of lipoic acid. nih.gov Recent research indicates that the 4'-PP cofactor and its attached acyl chain are integral to the interaction of ACPM with other essential mitochondrial complexes, such as those involved in iron-sulfur (Fe-S) cluster biosynthesis and cellular respiration. nih.gov The length and nature of the acyl chain can influence the stability and assembly of these supercomplexes, suggesting that specific acyl-ACPs, potentially including S-hexanoyl-ACP, could have signaling or regulatory roles within the organelle.

Furthermore, the homeostasis of coenzyme A and its acyl derivatives is tightly regulated. In peroxisomes, the enzyme NUDT7alpha acts as an acyl-CoA diphosphatase with its highest activity directed towards medium-chain acyl-CoAs, such as hexanoyl-CoA (C6-CoA). ebi.ac.uk This suggests that NUDT7alpha is a key player in managing the peroxisomal pool of these specific acyl-CoAs, thereby influencing metabolic pathways like lipid degradation. ebi.ac.uk

Development of Research Probes and Mechanistic Inhibitors Targeting Acyl-ACP Pathways for Investigative Purposes

The unique biochemistry of acyl-ACP pathways makes them attractive targets for the development of chemical tools to probe their function and inhibitors for therapeutic purposes.

Research Probes: To study the complex enzymatic machinery of PKS and FAS, researchers often use substrate surrogates that mimic the natural acyl-ACP. N-Acetylcysteamine (SNAC) thioesters are widely used for this purpose, as the SNAC moiety effectively mimics the 4'-phosphopantetheine (B1211885) arm attached to the protein. researchgate.net Therefore, S-hexanoyl-SNAC can be synthesized and used as a research probe to investigate the activity and specificity of enzymes that recognize the hexanoyl group, allowing for simplified kinetic and mechanistic studies without the need for the entire ACP. researchgate.net

Mechanistic Inhibitors: The differences in substrate specificity between bacterial and human enzymes offer opportunities for designing selective inhibitors. As S. aureus FabH readily accepts hexanoyl-CoA while its human counterpart does not, the structure of the S. aureus FabH binding pocket can be used as a blueprint to design inhibitors that specifically block this enzyme. nih.gov Such an inhibitor could serve as a novel antibiotic by disrupting fatty acid synthesis essential for the bacterium's viability, with potentially minimal effects on the host. This structure-based drug design approach is a promising future direction for combating antibiotic-resistant pathogens.

Compound Reference Table

| Compound Name |

| This compound |

| Coenzyme A |

| 4'-phosphopantetheine |

| N-Acetylcysteamine |

| Hexanoyl-CoA |

Summary of Research Findings

| Research Area | Key Enzyme/System | Interaction with Hexanoyl Group | Implication / Future Direction |

|---|---|---|---|

| Biosynthetic Mechanisms | Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | This compound serves as a starter unit attached to an Acyl Carrier Protein (ACP). | Elucidating the programming rules that guide the hexanoyl-ACP through the multi-enzyme complex. |

| Substrate Specificity | S. aureus β-ketoacyl-ACP synthase III (FabH) | Utilizes hexanoyl-CoA as a primer for fatty acid synthesis due to a large binding pocket. nih.gov | Understanding the structural basis for fatty acid diversity in bacteria. |

| Biological Function | NUDT7alpha (Acyl-CoA diphosphatase) | Shows high enzymatic activity towards hexanoyl-CoA in peroxisomes. ebi.ac.uk | Exploring the regulation of medium-chain fatty acid metabolism and peroxisomal CoA pools. |

| Biological Function | Mitochondrial Acyl Carrier Protein (ACPM) | The acyl chain on the 4'-PP arm mediates interactions with other mitochondrial complexes. nih.gov | Investigating the signaling role of specific acyl-ACPs in organellar cross-talk. |

| Research Tools | Enzyme Mimics | S-hexanoyl-N-Acetylcysteamine (SNAC) can be used as a stable mimic of S-hexanoyl-ACP. researchgate.net | Developing simplified assays to probe the function of complex biosynthetic enzymes. |

| Inhibitor Development | S. aureus FabH | The unique structure of the hexanoyl-binding pocket is a target for specific inhibitors. nih.gov | Structure-based design of novel antibiotics targeting bacterial fatty acid synthesis. |

常见问题

Q. What is the biochemical role of S-hexanoyl-4'-phosphopantetheine in coenzyme A (CoA) biosynthesis?

this compound is a derivative of 4'-phosphopantetheine, a critical intermediate in CoA biosynthesis. It participates in enzymatic pathways involving 4′-phosphopantetheine adenylyltransferase (PPAT) and 4′-phosphopantothenoylcysteine synthase (PPCS), which catalyze steps in CoA synthesis. Researchers can validate its role using in vitro enzymatic assays with purified PPAT/PPCS and measure reaction kinetics via HPLC or LC-MS to quantify intermediate turnover .

Q. How can researchers detect and quantify this compound in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is the gold standard for detection. For quantification, stable isotope-labeled analogs (e.g., deuterated this compound) should be used as internal standards. Sample preparation requires acid precipitation to preserve labile thioester bonds, followed by centrifugal filtration to remove proteins .

Advanced Research Questions

Q. What experimental challenges arise when studying the blood-brain barrier permeability of this compound analogs?

Species-dependent metabolism complicates translational studies. For example, fosmetpantotenate (a phosphopantetheine prodrug) showed detectable brain levels in monkeys but not in mice due to differences in metabolic clearance rates . To address this, researchers should:

- Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to assess permeability.

- Validate findings in multiple animal models and correlate results with species-specific enzyme expression profiles.

Q. How can conflicting data on this compound’s stability in biological matrices be resolved?

Discrepancies often stem from variations in sample handling or detection limits. For instance, thioester hydrolysis occurs rapidly at neutral pH, leading to underestimation of concentrations. Mitigation strategies include:

Q. What methodologies are optimal for elucidating the structural dynamics of this compound in enzyme binding pockets?

Molecular dynamics (MD) simulations paired with X-ray crystallography or cryo-EM can map binding interactions. For example:

- Crystallize PPAT or PPCS enzymes with this compound analogs.

- Use mutagenesis (e.g., alanine scanning) to identify critical residues for substrate recognition.

- Validate computational models with isothermal titration calorimetry (ITC) to measure binding affinities .

Therapeutic and Mechanistic Questions

Q. How does this compound supplementation restore CoA levels in pantothenate kinase-associated neurodegeneration (PKAN) models?

PKAN involves mutations in PANK2, which disrupts phosphopantothenate synthesis. This compound bypasses this defect by directly entering the CoA salvage pathway. Key experimental steps include:

- Silencing PANK2 in neuroblastoma cells (e.g., via shRNA) and measuring CoA levels via enzymatic cycling assays.

- Assessing rescue efficiency with varying concentrations of this compound and comparing to untreated controls .

Q. What are the limitations of current in vivo models for studying this compound pharmacokinetics?

Rodent models often fail to replicate human metabolic profiles due to rapid renal clearance or lack of specific transporters. Advanced approaches include:

- Generating transgenic mice expressing human PPAT/PPCS isoforms.

- Using positron emission tomography (PET) with radiolabeled analogs to track real-time biodistribution .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound recovery rates across laboratories?

Standardize protocols using reference materials (e.g., NIST-certified standards) and interlaboratory validation studies. Document:

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound rescue experiments?

Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for dose-response data. Report EC₅₀ values with 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analyses to justify sample sizes .

Experimental Design Considerations

Q. What controls are essential for studies investigating this compound’s enzymatic activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。